

Crolibulin research use only product specifications

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Compound Focus: Crolibulin

CAS No.: 1000852-17-4

Cat. No.: S548140

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Crolibulin Product Specifications

The table below summarizes available physicochemical and product specification data for **Crolibulin**, primarily sourced from a commercial supplier [1].

Property	Specification / Value
Chemical Name	(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile [2] [1]
CAS Number	1000852-17-4 [2] [1]
Molecular Formula	C ₁₈ H ₁₇ BrN ₄ O ₃ [2] [1]
Molecular Weight	417.26 g/mol [2] [1]
Purity	≥98% [1]
Appearance	Light yellow to yellow solid powder [1]

Property	Specification / Value
Storage	Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1]
Solubility (DMSO)	~125 mg/mL (~299.6 mM) [1]

Biological Activity & Key Research Data

This table summarizes quantitative biological activity data for **Crolibulin** from published research, which can serve as benchmarks for your experiments [3] [1].

Assay / Model	Result / Value	Notes / Context
Tubulin Polymerization	Inhibition	Binds to colchicine site on β -tubulin [1].
Cytotoxicity (HT-29 cells)	IC50 = 0.52 μ M	Human colon cancer cell line [1].
Cytotoxicity (Panel of cancer cells)	IC50 range: 0.02 - 1.22 μ M	Superior to CA-4; data for compound 5k , a highly potent analogue from same study [3].
Cell Cycle Arrest	G2/M phase	Confirmed in mechanism-of-action studies [3] [1].
Anti-invasion (MDA-MB-231)	Reduced invasiveness	Effect shown by a structurally related benzochromene compound [4].

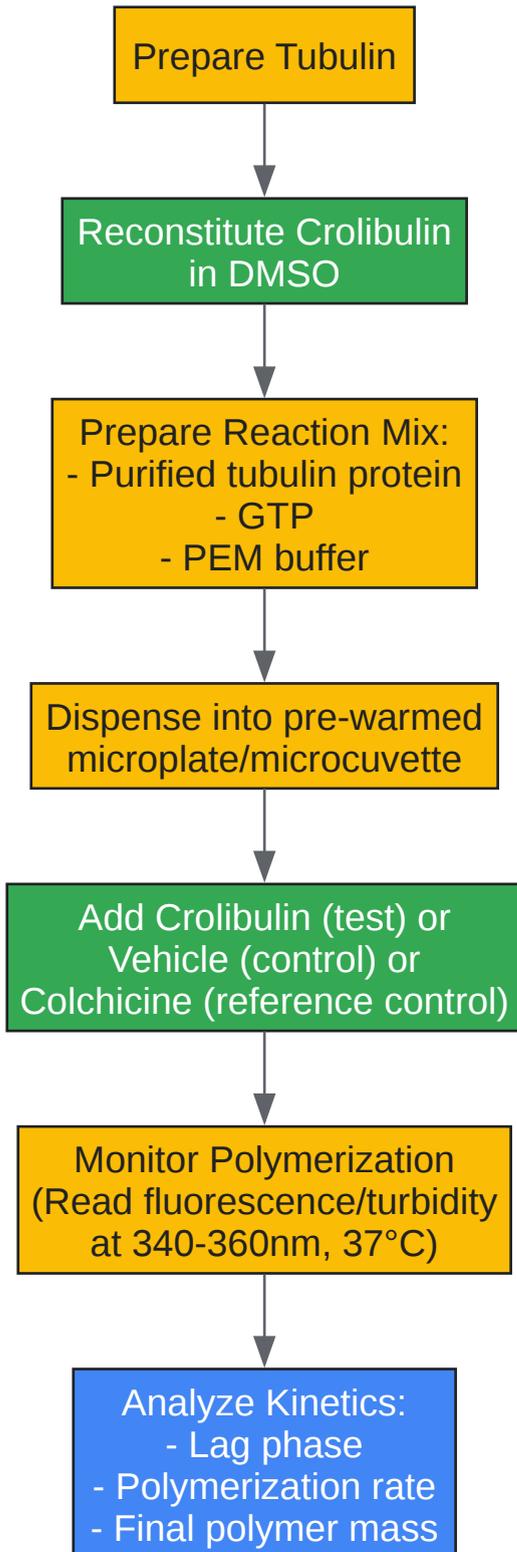
Experimental Protocols

Based on reported methodologies, here are practical protocols for key experiments involving **Crolibulin**.

In Vitro Tubulin Polymerization Assay

This protocol is adapted from mechanisms confirmed for **Crolibulin** and its analogues [3] [1] [5].

- **Principle:** Fluorescence-based or turbidity-based measurement of microtubule assembly in vitro.
- **Workflow:** The following diagram outlines the key stages of the assay.



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- **Detailed Steps:**

- **Reconstitute Crolibulin:** Prepare a 10-20 mM stock solution in anhydrous DMSO. Store at -20°C and avoid freeze-thaw cycles. Further dilute in assay buffer immediately before use [1].
- **Prepare Tubulin:** Reconstitute purified tubulin (from bovine or porcine brain) in cold PEM buffer [80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9] with 1 mM GTP.
- **Run Assay:** Pipette the tubulin/GTP solution into a pre-warmed (37°C) microplate or cuvette. Add **Crolibulin** (test), vehicle (negative control), or a reference inhibitor like colchicine (positive control). Mix rapidly.
- **Data Collection:** Immediately transfer to a pre-wheated spectrophotometer or fluorometer. Monitor the increase in turbidity (absorbance at 340-360 nm) or fluorescence (if using a fluorescent probe) every minute for 30-60 minutes.
- **Data Analysis:** Compare the polymerization curves. **Crolibulin's** activity is confirmed by a concentration-dependent reduction in the initial polymerization rate and the maximum amount of polymer formed compared to the vehicle control.

Cell-Based Anti-proliferation (MTT) Assay

This is a standard method used to evaluate the cytotoxicity of **Crolibulin** and its analogues [3] [4].

- **Principle:** Measurement of metabolic activity in living cells as a surrogate for cell viability and proliferation.
- **Workflow:** The diagram below illustrates the sequential steps from cell seeding to data analysis.
- **Detailed Steps:**
 - **Cell Seeding:** Seed appropriate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of $3-5 \times 10^3$ cells/well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
 - **Compound Treatment:** Prepare serial dilutions of **Crolibulin** in culture medium from the DMSO stock. The final DMSO concentration should be constant and typically $\leq 0.1\%$ across all wells. Replace the medium in the assay plate with the compound-containing medium. Include vehicle control (0.1% DMSO) and blank control (medium only).
 - **Incubation:** Incubate the plate for 48-72 hours.
 - **MTT Development:** Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours.
 - **Solubilization:** Carefully remove the medium and add 100-150 μ L of DMSO to each well to dissolve the formed formazan crystals.
 - **Measurement and Analysis:** Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀.

value using non-linear regression analysis.

Formulation for In Vivo Studies

While direct protocols for **Crolibulin** are scarce, supplier data and general practices for low-solubility compounds suggest the following approach [1].

- **Principle:** Create a stable, bioavailable formulation for administration in animal models.
- **Suggested Formulation (from supplier):** For a 2.5 mg/mL working solution, use a mixture of DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45.
 - Take 100 μ L of a 25 mg/mL **Crolibulin** stock in DMSO.
 - Add 400 μ L of PEG300 and 50 μ L of Tween 80, mixing well.
 - Slowly add 450 μ L of saline (0.9% NaCl) with continuous vortexing to obtain a clear solution.
 - Filter sterilize if required. The formulation should be prepared fresh and used promptly [1].

Key Research Applications & Notes

- **Mechanism of Action Confirmation:** To confirm that **Crolibulin**'s effects are mediated through tubulin disruption, perform complementary assays like **immunofluorescence** to visualize microtubule network integrity and **colchicine competition assays** to confirm binding at the colchicine site [3].
- **Research Beyond Cytotoxicity:** Consider investigating **Crolibulin**'s role as a **Vascular Disrupting Agent (VDA)**. It can disrupt tumor neovascularization, leading to tumor hypoxia and ischemic necrosis [1]. The **ex ovo CAM (Chorioallantoic Membrane) assay** is a relevant model for this purpose [6].

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